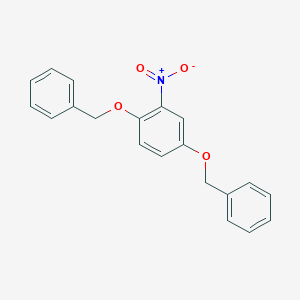

1,4-Dibenzyloxy-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1,4-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZFMSSFDIBXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325517 | |

| Record name | 1,1'-[(2-Nitro-1,4-phenylene)bis(oxymethylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51792-85-9 | |

| Record name | 51792-85-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-[(2-Nitro-1,4-phenylene)bis(oxymethylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dibenzyloxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dibenzyloxy-2-nitrobenzene, a valuable intermediate in organic synthesis. The process begins with the preparation of the starting material, hydroquinone dibenzyl ether (1,4-dibenzyloxybenzene), via a Williamson ether synthesis, followed by its regioselective nitration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathway and experimental workflow to facilitate understanding and reproducibility.

Overview of the Synthetic Pathway

The synthesis of this compound from hydroquinone is a two-step process. The first step involves the dibenzylation of hydroquinone to form 1,4-dibenzyloxybenzene. The second step is the electrophilic aromatic substitution (nitration) of the dibenzyl ether to yield the target compound. The benzyloxy groups are ortho, para-directing, and since the para positions are blocked, the nitration occurs regioselectively at one of the ortho positions.

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the compounds involved in this synthesis.

| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Hydroquinone Dibenzyl Ether | Starting Material | C₂₀H₁₈O₂ | 290.36 | ~128 | 621-91-0 |

| This compound | Final Product | C₂₀H₁₇NO₄ | 335.35 | 82-84 | 51792-85-9 |

Experimental Protocols

Synthesis of 1,4-Dibenzyloxybenzene (Hydroquinone Dibenzyl Ether)

This procedure is based on the Williamson ether synthesis, a reliable method for preparing ethers.[1][2]

Materials:

-

Hydroquinone

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous and finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Büchner funnel and vacuum flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF. Stir the resulting suspension at room temperature.

-

Addition of Benzyl Chloride: Slowly add benzyl chloride (2.2 eq) to the stirred suspension.

-

Reaction: Heat the mixture to 80-90°C and maintain this temperature under stirring for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield 1,4-dibenzyloxybenzene as a tan or off-white solid.[3][4] Dry the purified product under vacuum.

Synthesis of this compound

This protocol is adapted from the nitration of structurally similar 1,4-dimethoxybenzene, which is known to produce the mononitrated product in good yield.[5] Care must be taken due to the use of strong acids.

Materials:

-

1,4-Dibenzyloxybenzene

-

Concentrated nitric acid (HNO₃, ~70%)

-

Concentrated sulfuric acid (H₂SO₄, ~98%)

-

Acetic acid (optional, as a solvent)

-

Ice

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and vacuum flask

-

Rotary evaporator

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring. Allow the mixture to cool.

-

Dissolving the Starting Material: Dissolve 1,4-dibenzyloxybenzene (1.0 eq) in a suitable solvent like acetic acid in a separate flask and cool the solution in an ice bath to 0-5°C.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1,4-dibenzyloxybenzene, ensuring the temperature is maintained between 0°C and 5°C throughout the addition. After the addition is complete, continue stirring the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by TLC.

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring. This will precipitate the crude this compound.

-

Isolation and Neutralization: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral. Subsequently, wash with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold water.[6]

-

Purification: The crude product can be purified by recrystallization from a solvent such as ethanol to yield this compound as a solid.[7] Dry the purified product under vacuum.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the nitration of 1,4-dibenzyloxybenzene.

Caption: Workflow for the synthesis of this compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Recrystallization [sites.pitt.edu]

- 5. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]

- 6. cerritos.edu [cerritos.edu]

- 7. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]

physical and chemical properties of 1,4-Dibenzyloxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 1,4-Dibenzyloxy-2-nitrobenzene. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who may utilize this compound as a key intermediate. Detailed experimental protocols for its synthesis via Williamson ether synthesis and subsequent purification by recrystallization are provided. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, and IR characteristics, are summarized for analytical purposes. While direct biological applications and signaling pathway interactions for this specific molecule are not extensively documented in current literature, its role as a precursor to various functionalized aromatic compounds suggests its potential utility in the development of novel chemical entities.

Introduction

This compound, with the chemical formula C₂₀H₁₇NO₄, is an aromatic ether that incorporates two benzyl ether functionalities and a nitro group on a benzene core. The presence of these distinct chemical moieties makes it a valuable intermediate in organic synthesis. The benzyl ether groups can serve as protecting groups for hydroquinones, which can be deprotected under specific conditions to reveal the reactive hydroxyl groups. The nitro group can be readily reduced to an amine, which then allows for a wide array of subsequent chemical transformations, including diazotization, acylation, and alkylation. These features make this compound a versatile scaffold for the synthesis of more complex molecules, potentially for applications in drug discovery, dye chemistry, and materials science. This guide aims to provide a detailed repository of its known properties and a practical framework for its synthesis and characterization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₇NO₄ | [1][2] |

| Molecular Weight | 335.35 g/mol | [1][2] |

| Appearance | Pale yellow or white crystalline solid (predicted) | Inferred from similar compounds |

| Melting Point | 82-84 °C | [1] |

| Boiling Point | 522.2 °C at 760 mmHg | [1] |

| Density | 1.238 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone, ethyl acetate, and dichloromethane. | Inferred from structure |

| CAS Number | 51792-85-9 | [1][2] |

| IUPAC Name | 1,4-bis(benzyloxy)-2-nitrobenzene | [2] |

Synthesis and Purification

The primary route for the synthesis of this compound is the Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ions are generated from 2-nitrohydroquinone by a base, which then react with benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established procedures for the synthesis of similar diaryl ethers.

Materials:

-

2-Nitrohydroquinone

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

Standard glassware for reaction and workup

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrohydroquinone (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

-

Add anhydrous acetone or DMF to the flask to create a stirrable suspension.

-

Begin stirring the mixture at room temperature.

-

Slowly add benzyl bromide (2.2 equivalents) to the suspension via a dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux (for acetone, ~56 °C; for DMF, a temperature of 80-100 °C is recommended) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of acetone or DMF.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product is then subjected to purification.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the solid this compound from reaction byproducts.

Materials:

-

Crude this compound

-

Ethanol or a mixture of ethyl acetate and hexane

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) to the flask to dissolve the solid. The solution should be heated to near its boiling point.[3][4]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.[5]

-

If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[5]

-

Allow the hot, clear solution to cool slowly to room temperature, undisturbed, to allow for the formation of crystals.[4][6]

-

Once crystal formation appears complete, the flask can be placed in an ice bath to maximize the yield.[6]

-

Collect the crystals by vacuum filtration using a Buchner funnel.[3][5]

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5][6]

-

Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the central benzene ring and the two benzyl groups, as well as the benzylic methylene protons.

-

Aromatic Protons (Benzyl Groups): A multiplet in the range of δ 7.3-7.5 ppm, integrating to 10 hydrogens.

-

Aromatic Protons (Central Ring): Three distinct signals for the three protons on the nitro-substituted ring. Based on the electronic effects of the substituents, the proton ortho to the nitro group will be the most deshielded.

-

Benzylic Protons (-CH₂-): Two singlets for the two diastereotopic methylene groups, expected to appear around δ 5.0-5.2 ppm, each integrating to 2 hydrogens.

¹³C NMR: The carbon NMR spectrum will show signals for all 20 carbon atoms.

-

Aromatic Carbons (Benzyl Groups): Signals in the δ 127-137 ppm range.

-

Aromatic Carbons (Central Ring): Six distinct signals, with the carbons attached to the oxygen atoms and the nitro group showing characteristic downfield shifts. The carbon bearing the nitro group (C-NO₂) is expected to be significantly deshielded.

-

Benzylic Carbons (-CH₂-): A signal around δ 70-72 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the nitro group and the ether linkages.

-

N-O Asymmetric Stretch: A strong band in the region of 1520-1550 cm⁻¹.

-

N-O Symmetric Stretch: A strong band in the region of 1340-1360 cm⁻¹.

-

C-O Ether Stretch: Strong bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

Potential Applications and Logical Relationships

While specific biological activities for this compound have not been reported, its structure suggests its primary role as a synthetic intermediate. The logical progression of its use in synthesis is outlined below.

Caption: Synthetic utility of this compound.

The diagram illustrates two primary synthetic pathways starting from this compound. Reduction of the nitro group leads to the corresponding aniline, a versatile precursor for a variety of functionalized aromatic compounds. Alternatively, deprotection of the benzyl ethers yields 2-nitrohydroquinone, which can be used in other synthetic routes.

Conclusion

This compound is a well-defined chemical entity with established physical properties. Its synthesis is readily achievable through standard organic chemistry methodologies, primarily the Williamson ether synthesis. While it currently lacks documented direct applications in drug development or as a modulator of specific signaling pathways, its structural features make it a highly valuable and versatile intermediate for the synthesis of more complex and potentially bioactive molecules. This guide provides the foundational knowledge for researchers to synthesize, purify, and characterize this compound for its use in further chemical explorations.

References

- 1. 1,4-Dimethoxy-2-(2-nitroethyl)benzene | 205826-84-2 | Benchchem [benchchem.com]

- 2. This compound | C20H17NO4 | CID 350342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Home Page [chem.ualberta.ca]

- 6. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to 1,4-Dibenzyloxy-2-nitrobenzene (CAS: 51792-85-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibenzyloxy-2-nitrobenzene, with the CAS number 51792-85-9, is a nitroaromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a nitro group ortho to one of two benzyloxy substituents on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The presence of the electron-withdrawing nitro group and the bulky, UV-active benzyloxy protecting groups imparts specific reactivity and properties to the molecule. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and a key transformation, and its significance as a synthetic building block.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[2] It is characterized by its low solubility in water but is soluble in common organic solvents like chloroform and dichloromethane.[1] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 51792-85-9 | [2] |

| Molecular Formula | C₂₀H₁₇NO₄ | [2] |

| Molecular Weight | 335.35 g/mol | [2] |

| Melting Point | 82-84 °C | [2] |

| Boiling Point (Predicted) | 522.2 ± 40.0 °C | [2] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [2] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized in Table 2.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ: 7.49 (1H, d, J=3.0 Hz, H-3), 7.46-7.30 (10H, m, OCH₂Ph ), 7.12 (1H, dd, J=9.2, 3.1 Hz, H-5), 7.05 (1H, d, J=9.2 Hz, H-6), 5.18 (2H, s, CH₂), 5.05 (2H, s, CH₂) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ: 152.30 (C), 146.39 (C), 135.97 (C), 135.88 (C), 128.75 (CH), 128.70 (CH), 128.37 (CH), 128.22 (CH), 127.59 (CH), 127.15 (CH), 121.54 (CH), 117.24, 111.18 (CH), 72.10 (CH₂), 70.94 (CH₂) | [2] |

| Infrared (ATR, cm⁻¹) | 1520 (NO₂), 1497 (Cₐᵣ-Cₐᵣ), 1341 (NO₂) | [2] |

| Mass Spectrometry (ESI) | m/z 358 [M+Na]⁺ | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent reduction to the corresponding aniline, a crucial transformation for further synthetic elaboration.

Synthesis of this compound

This protocol is based on the nitration of 1,4-dibenzyloxybenzene (hydroquinone dibenzyl ether).

Materials:

-

1,4-Dibenzyloxybenzene

-

Glacial Acetic Acid

-

70% Nitric Acid

-

Chloroform

-

Magnesium Sulfate

-

Water

-

Ice

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 1,4-dibenzyloxybenzene in glacial acetic acid.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add 70% nitric acid dropwise to the stirred suspension at 0 °C.

-

Maintain the reaction mixture at 0 °C with continuous stirring for 3 hours.

-

After the reaction is complete, pour the mixture into a larger beaker containing water to precipitate the product.

-

Collect the yellow solid precipitate by filtration.

-

Wash the precipitate thoroughly with water.

-

Dissolve the crude product in chloroform and dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the chloroform solution under reduced pressure using a rotary evaporator to yield this compound as a yellow solid.[2]

Reduction of this compound to 2-Amino-1,4-dibenzyloxybenzene

The reduction of the nitro group to an amine is a key step in utilizing this intermediate for the synthesis of various target molecules, including potential kinase inhibitors and other therapeutic agents. A common method for this transformation is catalytic hydrogenation.

Materials:

-

This compound

-

Ethanol or Ethyl Acetate

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Celite

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a round-bottom flask with a hydrogen balloon

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.

-

Carefully add a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol%).

-

Seal the reaction vessel and flush with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (or maintain a hydrogen atmosphere with a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield 2-amino-1,4-dibenzyloxybenzene.

Role in Drug Discovery and Development

While direct biological activity of this compound has not been extensively reported, its utility lies in its role as a precursor to 2-amino-1,4-dibenzyloxybenzene (also known as 2,5-bis(benzyloxy)aniline). This aniline derivative is a key building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The amino group can be readily functionalized through various reactions such as acylation, sulfonylation, and diazotization, allowing for the introduction of diverse pharmacophores.

The general synthetic utility of nitroaromatic compounds as intermediates is well-established in the pharmaceutical industry for the production of dyes, pesticides, and active pharmaceutical ingredients.[3] Specifically, substituted anilines derived from nitrobenzene precursors are core structures in many kinase inhibitors and other targeted therapies.[4][5][6][7]

The synthetic workflow from the starting material to the key aniline intermediate is depicted in the following diagram:

Caption: Synthetic workflow of this compound and its application.

Safety and Handling

This compound is classified as a warning-level hazardous substance with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical and physical properties, coupled with straightforward synthetic and derivatization protocols, make it a valuable building block for the creation of novel and complex molecular architectures. While direct biological applications are not widely documented, its role as a precursor to functionalized anilines positions it as an important starting material for the synthesis of a diverse range of bioactive compounds. Researchers and scientists in drug development can leverage the information provided in this guide to effectively utilize this compound in their synthetic endeavors.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. rsc.org [rsc.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinase Inhibitors for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 1,4-Dibenzyloxy-2-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 1,4-Dibenzyloxy-2-nitrobenzene

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₂₀H₁₇NO₄[1][2] |

| Molecular Weight | 335.35 g/mol [1][2] |

| Melting Point | 82-84°C[1] |

| Boiling Point | 522.2°C at 760 mmHg[1] |

| Density | 1.238 g/cm³[1] |

| Appearance | Likely a solid at room temperature |

| CAS Number | 51792-85-9[1] |

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a large, nonpolar structure due to the two benzyl groups and the benzene ring. The nitro group and the ether linkages introduce some polarity, but the overall character of the molecule is predominantly nonpolar.

Based on this structural analysis, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | The nonpolar hydrocarbon structure of hexane will readily solvate the large nonpolar regions of this compound. |

| Toluene | Nonpolar | High | The aromatic nature of toluene will have favorable π-π stacking interactions with the benzene rings of the target molecule. |

| Diethyl Ether | Slightly Polar | Moderate to High | The ether linkages in diethyl ether can interact with the ether groups in the solute, and its overall low polarity is compatible. |

| Chloroform | Slightly Polar | Moderate to High | Chloroform is a good solvent for many organic compounds of intermediate polarity. |

| Acetone | Polar Aprotic | Moderate | The polarity of acetone may allow for some interaction with the polar groups of the solute, but the large nonpolar part may limit high solubility. |

| Ethyl Acetate | Polar Aprotic | Moderate | Similar to acetone, ethyl acetate's polarity should allow for some degree of dissolution. |

| Ethanol | Polar Protic | Low to Moderate | The hydroxyl group of ethanol can form hydrogen bonds, which are not possible with the solute. The polarity difference may limit solubility. |

| Methanol | Polar Protic | Low | Methanol is more polar than ethanol, leading to a greater polarity mismatch and likely lower solubility. |

| Water | Very Polar | Very Low / Insoluble | The highly polar nature of water and its extensive hydrogen bonding network are incompatible with the largely nonpolar structure of this compound.[3] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents.[4][5][6]

Materials:

-

This compound

-

A selection of organic solvents (e.g., those listed in the table above)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or heating block

-

Filtration apparatus (e.g., syringe filters, filter paper)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh a known amount of this compound and add it to a vial containing a measured volume of the chosen solvent. Ensure an excess of the solid is added to achieve a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled environment (e.g., a water bath set to 25°C) and agitate them for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. This step is critical to ensure only the dissolved solute is analyzed.

-

-

Quantification of Dissolved Solute:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a comprehensive starting point for researchers working with this compound. By understanding its predicted solubility and employing the detailed experimental protocol, scientists can effectively utilize this compound in their research and development endeavors.

References

- 1. This compound | CAS 51792-85-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | C20H17NO4 | CID 350342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. echemi.com [echemi.com]

Spectral and Methodological Profile of 1,4-Dibenzyloxy-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and potential biological relevance of 1,4-Dibenzyloxy-2-nitrobenzene. The information is compiled from publicly available data and extrapolated from analogous compounds to offer a valuable resource for researchers in medicinal chemistry and related fields.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₇NO₄[1] |

| Molecular Weight | 335.35 g/mol [1] |

| IUPAC Name | 1,4-bis(benzyloxy)-2-nitrobenzene[1] |

| CAS Number | 51792-85-9[1] |

| Appearance | White to yellow to orange powder/crystal (based on analogous compounds)[2] |

| Melting Point | 72-73 °C (for the analogous 1,4-dimethoxy-2-nitrobenzene)[2][3] |

Spectral Data Analysis

¹H NMR Spectroscopy (Predicted)

The expected ¹H NMR spectrum of this compound in CDCl₃ would feature distinct signals for the aromatic protons of the central ring, the benzylic protons, and the protons of the benzyl groups. The electron-withdrawing nitro group significantly deshields adjacent protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 - 7.3 | m | Aromatic protons of benzyl groups |

| ~7.2 - 7.0 | m | Aromatic protons of the central benzene ring |

| ~5.1 | s | Benzylic (-CH₂-) protons |

Note: The exact chemical shifts and coupling constants for the aromatic protons on the central ring would require experimental determination. For comparison, the aromatic protons of 1,4-dimethoxy-2-nitrobenzene appear between 7.05 and 7.38 ppm.[4][5]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show signals for the carbons of the central nitro-substituted benzene ring and the benzyl groups. The carbon attached to the nitro group (ipso-carbon) is typically deshielded.

| Chemical Shift (ppm) | Assignment |

| ~150 - 140 | Aromatic carbons of the central ring attached to oxygen and the nitro group |

| ~136 | Aromatic ipso-carbons of the benzyl groups |

| ~129 - 127 | Aromatic carbons of the benzyl groups |

| ~120 - 110 | Aromatic carbons of the central ring |

| ~71 | Benzylic (-CH₂-) carbons |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group, as well as vibrations from the aromatic rings and ether linkages.

| Wavenumber (cm⁻¹) | Assignment |

| ~1530 - 1500 | Asymmetric NO₂ stretch |

| ~1350 - 1330 | Symmetric NO₂ stretch |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1600, ~1500, ~1450 | Aromatic C=C stretch |

| ~1250 - 1200 | Aryl-O-CH₂ stretch |

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns for nitroaromatic compounds and benzyl ethers.

| m/z | Assignment |

| 335 | [M]⁺ (Molecular ion) |

| 289 | [M - NO₂]⁺ |

| 108 | [C₇H₈O]⁺ (benzyloxy fragment) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

Synthesis of this compound

A plausible synthesis involves a two-step process: the benzylation of hydroquinone followed by nitration.

Step 1: Synthesis of 1,4-Dibenzyloxybenzene

This procedure is adapted from the synthesis of similar dialkoxybenzenes.[6]

-

Materials: Hydroquinone, benzyl chloride, potassium carbonate, and N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of hydroquinone in DMF, add potassium carbonate.

-

Add benzyl chloride dropwise to the stirred suspension.

-

Heat the reaction mixture and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Nitration of 1,4-Dibenzyloxybenzene

This is a standard electrophilic aromatic substitution reaction.

-

Materials: 1,4-Dibenzyloxybenzene, nitric acid, and sulfuric acid.

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

-

Slowly add a solution of 1,4-Dibenzyloxybenzene in a suitable solvent to the acid mixture while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

-

Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source.

Logical and Experimental Workflows

Caption: Synthetic pathway for this compound.

References

- 1. This compound | C20H17NO4 | CID 350342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dimethoxy-2-nitrobenzene | 89-39-4 | TCI AMERICA [tcichemicals.com]

- 3. 1,4-DIMETHOXY-2-NITROBENZENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. rsc.org [rsc.org]

- 5. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 1H NMR spectrum [chemicalbook.com]

- 6. 1,4-Dibenzyloxybenzene synthesis - chemicalbook [chemicalbook.com]

The Discovery and Synthesis of Dibenzyloxy Nitrobenzene Compounds: A Technical Guide

An in-depth exploration of the synthesis, properties, and potential biological significance of dibenzyloxy nitrobenzene compounds, providing researchers and drug development professionals with a comprehensive overview of this class of molecules.

Introduction

Dibenzyloxy nitrobenzene compounds, a class of aromatic ethers, have garnered interest within the scientific community due to their potential applications as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials. This technical guide delves into the historical context of their discovery, details the primary synthetic routes, presents key physicochemical data, and explores their potential, yet largely uninvestigated, biological activities. While the initial discovery of specific dibenzyloxy nitrobenzene isomers is not extensively documented in readily available literature, their synthesis logically follows from well-established reactions in organic chemistry, namely the Williamson ether synthesis and electrophilic aromatic nitration.

Historical Context and Discovery

The history of dibenzyloxy nitrobenzene compounds is intrinsically linked to the development of fundamental organic reactions in the 19th and early 20th centuries. The Williamson ether synthesis, developed in the 1850s, provided a general method for the formation of ethers from an alkoxide and an alkyl halide.[1][2][3][4] This reaction laid the groundwork for the synthesis of the dibenzyloxybenzene core structure.

Subsequently, the nitration of aromatic compounds became a well-understood electrophilic aromatic substitution reaction.[5][6][7][8] The combination of these two key transformations provides the logical and most common pathway to dibenzyloxy nitrobenzene compounds. While a definitive "discovery" paper for each isomer has not been identified in this review, their existence as chemical entities is confirmed in various chemical databases and supplier catalogs. For example, 1,4-dibenzyloxy-2-nitrobenzene is cataloged with CAS number 51792-85-9.[9][10]

Synthesis of Dibenzyloxy Nitrobenzene Isomers

The synthesis of dibenzyloxy nitrobenzene isomers is typically achieved through a two-step process:

-

Step 1: Williamson Ether Synthesis of Dibenzyloxybenzene. The first step involves the formation of the dibenzyloxybenzene precursor. This is accomplished by reacting a dihydroxybenzene (such as hydroquinone, resorcinol, or catechol) with two equivalents of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[11]

-

Step 2: Nitration of Dibenzyloxybenzene. The second step is the electrophilic nitration of the dibenzyloxybenzene intermediate. This is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.[5][7][8] The position of the nitro group on the aromatic ring is directed by the activating and ortho-, para-directing nature of the benzyloxy groups.

A study on the synthesis of the analogous 1,2-diethoxy-4-nitrobenzene provides a relevant experimental framework, where 1,2-diethoxybenzene is first synthesized and then nitrated.[12]

Experimental Protocols

General Protocol for the Synthesis of Dibenzyloxybenzene (Williamson Ether Synthesis):

-

To a solution of the corresponding dihydroxybenzene (1 equivalent) in a suitable solvent (e.g., DMF, acetone), add a base such as potassium carbonate or sodium hydroxide (2.2 equivalents).

-

Stir the mixture at room temperature for a designated period to form the diphenoxide.

-

Add benzyl halide (2.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture at an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure dibenzyloxybenzene.

General Protocol for the Nitration of Dibenzyloxybenzene:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve the dibenzyloxybenzene (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount or as a solvent) to the stirred solution, maintaining a low temperature (e.g., 0-10 °C).

-

After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and water.

-

Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dibenzyloxy nitrobenzene isomer.

The following diagram illustrates the general synthetic workflow:

Physicochemical Properties

The physicochemical properties of dibenzyloxy nitrobenzene compounds are influenced by the positions of the benzyloxy and nitro groups on the benzene ring. The following table summarizes the available data for this compound. Data for other isomers is less readily available in compiled formats.

| Property | This compound | Reference |

| Molecular Formula | C₂₀H₁₇NO₄ | [9][10] |

| Molecular Weight | 335.36 g/mol | [9][10] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| CAS Number | 51792-85-9 | [9][10] |

Biological Activity and Signaling Pathways

The biological activities of dibenzyloxy nitrobenzene compounds have not been extensively studied. However, the broader class of nitroaromatic compounds is known to possess a wide range of pharmacological properties, including antibacterial, antiprotozoal, and anticancer activities.[13][14] The biological effects of these compounds are often linked to the bioreduction of the nitro group, which can lead to the formation of reactive intermediates that can interact with cellular macromolecules.[13]

Nitroaromatic compounds can act as prodrugs, where the nitro group is reduced by cellular reductases to form nitroso, hydroxylamino, and amino derivatives.[15] These reduced metabolites can induce oxidative stress and damage DNA, leading to cytotoxicity.[15]

Given the presence of the nitroaromatic moiety, it is plausible that dibenzyloxy nitrobenzene compounds could exhibit similar biological activities. The benzyloxy groups would significantly influence the lipophilicity and steric properties of the molecules, which in turn would affect their absorption, distribution, metabolism, excretion (ADME) profile, and their ability to interact with biological targets such as enzymes or receptors. For instance, some substituted diphenyl ethers have been investigated as potential chemotherapeutics.[16]

The following diagram depicts a generalized mechanism of action for nitroaromatic compounds, which may be applicable to dibenzyloxy nitrobenzene derivatives.

Future Directions

The field of dibenzyloxy nitrobenzene chemistry presents several opportunities for further research. A systematic synthesis and characterization of all isomers would provide a valuable dataset for structure-activity relationship (SAR) studies. Detailed investigation into their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, is warranted. Elucidating the specific cellular targets and signaling pathways affected by these compounds could unveil novel therapeutic applications.

Conclusion

Dibenzyloxy nitrobenzene compounds represent an accessible class of molecules with potential for further exploration in medicinal chemistry and materials science. While their history is not marked by a singular discovery event, their synthesis is based on robust and well-understood organic reactions. This guide provides a foundational understanding of their synthesis and physicochemical properties and highlights the significant opportunities that exist for investigating their biological potential. Further research in this area is crucial to unlock the full utility of these versatile chemical entities.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Ether - Wikipedia [en.wikipedia.org]

- 3. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. google.com [google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 1,4-Dibenzyloxybenzene | 621-91-0 [chemicalbook.com]

- 10. This compound | C20H17NO4 | CID 350342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,4-Dibenzyloxybenzene synthesis - chemicalbook [chemicalbook.com]

- 12. Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene [ccspublishing.org.cn]

- 13. scielo.br [scielo.br]

- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. svedbergopen.com [svedbergopen.com]

- 16. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Potential of Nitrohydroquinone Dibenzyl Ether: Avenues for Future Research

For Immediate Release

Shanghai, China – December 25, 2025 – Despite the vast landscape of chemical compounds available for scientific exploration, nitrohydroquinone dibenzyl ether remains a molecule of untapped potential. A thorough review of existing scientific literature and chemical databases reveals a significant gap in the understanding of its biological activities and potential research applications. This whitepaper serves as a foundational guide for researchers, scientists, and drug development professionals, outlining the known characteristics of nitrohydroquinone dibenzyl ether and highlighting promising, yet unexplored, avenues for future investigation.

Core Compound Properties

Nitrohydroquinone dibenzyl ether, also known by its IUPAC name 1,4-bis(benzyloxy)-2-nitrobenzene, is a solid organic compound. What little is known about its physicochemical properties is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₇NO₄ | ChemBK[1] |

| Molar Mass | 335.35 g/mol | ChemBK[1] |

| Melting Point | 82-84 °C | ChemBK[1] |

| Predicted Boiling Point | 522.2 ± 40.0 °C | ChemBK[1] |

| Predicted Density | 1.238 ± 0.06 g/cm³ | ChemBK[1] |

Table 1: Physicochemical Properties of Nitrohydroquinone Dibenzyl Ether

Synthesis Methodology

A plausible experimental workflow for this synthesis is outlined below. It is important to note that this is a generalized protocol and would require optimization and validation in a laboratory setting.

Potential Research Applications: A Frontier of Discovery

Currently, there is no published research detailing the biological activity or specific applications of nitrohydroquinone dibenzyl ether. However, the constituent parts of the molecule—the nitrohydroquinone and dibenzyl ether moieties—suggest several plausible avenues for investigation.

Anticancer Research

The hydroquinone scaffold is a recurring motif in compounds with demonstrated anticancer properties. While no studies have directly assessed nitrohydroquinone dibenzyl ether, related ether derivatives of other flavonoids, such as chrysin, have shown promising anticancer activity. These derivatives often exhibit improved bioavailability and efficacy compared to their parent compounds.

A proposed logical framework for investigating the anticancer potential of nitrohydroquinone dibenzyl ether is presented below.

Antioxidant Activity

Hydroquinones are well-known for their antioxidant properties, acting as free radical scavengers. The presence of the hydroquinone core in nitrohydroquinone dibenzyl ether suggests it may possess similar capabilities. Investigating its ability to mitigate oxidative stress could be a valuable area of research, with potential applications in neurodegenerative diseases, inflammation, and aging.

Future Directions and Conclusion

The lack of existing research on nitrohydroquinone dibenzyl ether presents a unique opportunity for novel discoveries. The initial steps for any research endeavor should focus on:

-

Optimized Synthesis and Characterization: Developing a robust and well-documented synthetic protocol, followed by comprehensive characterization of the compound's physical and chemical properties.

-

Broad-Spectrum Biological Screening: Conducting a wide range of in vitro assays to identify any potential biological activities, including but not limited to anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.

References

Safety and Handling Precautions for 1,4-Dibenzyloxy-2-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the safety and handling precautions for 1,4-Dibenzyloxy-2-nitrobenzene. Due to the limited availability of specific safety data for this compound, this guide incorporates information on general safe handling practices for nitroaromatic compounds, which are often toxic and potentially carcinogenic.[1][2][3] Hazard classifications and toxicological data are supplemented with information from the surrogate compound, 1,4-Dimethoxy-2-nitrobenzene. This document is intended for use by trained professionals in a laboratory setting and emphasizes the importance of appropriate personal protective equipment (PPE), engineering controls, and emergency procedures.

Compound Identification and Physical Properties

This compound is an organic compound featuring a benzene ring substituted with two benzyloxy groups and a nitro group.[4] The presence of the nitro group suggests that this compound should be handled with care, as nitroaromatic compounds are known for their potential toxicity.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51792-85-9 | [5][6] |

| Molecular Formula | C₂₀H₁₇NO₄ | [5][6] |

| Molecular Weight | 335.35 g/mol | [5] |

| Appearance | Solid (typical for this class of compounds) | [4] |

| Melting Point | 82-84°C | [5] |

| Boiling Point | 522.2°C at 760 mmHg | [5] |

| Density | 1.238 g/cm³ | [5] |

| Flash Point | 216.1°C | [5] |

| Solubility | Low solubility in water, more soluble in organic solvents like ethanol and dichloromethane.[4] |

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not available, older risk codes suggest it is irritating to the eyes, respiratory system, and skin (R36/37/38).[5] Based on the data for the surrogate compound 1,4-Dimethoxy-2-nitrobenzene and the general hazards of nitroaromatics, the following GHS classifications should be considered as a precautionary measure.

Table 2: Postulated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects. |

Note: This classification is based on surrogate data for 1,4-Dimethoxy-2-nitrobenzene and should be used for preliminary risk assessment only.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound. The following PPE is recommended:

Table 3: Recommended Personal Protective Equipment

| Body Part | Recommended Protection | Specifications & Rationale |

| Eyes & Face | Chemical splash goggles and face shield | Goggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face. |

| Hands | Double gloving with nitrile or neoprene gloves | Nitrile gloves offer good resistance to a range of chemicals. Double gloving provides an extra barrier. Always inspect gloves before use and change them immediately upon contamination. |

| Body | Chemical-resistant laboratory coat | A lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. |

| Feet | Closed-toed, chemical-resistant shoes | Shoes must cover the entire foot to prevent injury from spills. |

| Respiratory | Use in a certified chemical fume hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. |

Experimental Protocols: Safe Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk.

Preparation and Pre-Handling

-

Review Safety Information: Before beginning work, thoroughly review this guide and any other available safety information.

-

Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.

-

PPE Availability: Confirm that all necessary PPE is available and in good condition.

-

Emergency Equipment Location: Locate the nearest safety shower, eyewash station, and fire extinguisher.

Handling the Compound

-

Work in a Fume Hood: Always handle this compound within the sash of a chemical fume hood.

-

Avoid Direct Contact: Use appropriate tools (spatulas, scoops) to handle the solid compound.

-

Container Management: Keep containers of the chemical tightly closed when not in use to prevent the release of dust or vapors.

-

Weighing: If weighing the compound, do so in a ventilated enclosure or by using a "weighing in" technique to minimize dust dispersion.

Post-Handling Procedures

-

Work Area Decontamination: Thoroughly clean the work area at the end of the procedure.

-

Equipment Decontamination: Decontaminate any equipment that has come into contact with the chemical.

-

PPE Removal: Carefully remove PPE to avoid self-contamination, removing gloves last.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Spills

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

-

Assess the Spill: Evaluate the size and hazard level of the spill.

-

Contain and Clean: For small spills, use a spill kit with appropriate absorbent material. Avoid generating dust.

-

Ventilate: Ensure the area is well-ventilated.

-

Waste Disposal: Collect all contaminated materials in a sealed, labeled container for proper disposal.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Toxicological and Ecotoxicological Data

Specific toxicological data for this compound is limited. The following data for the surrogate 1,4-Dimethoxy-2-nitrobenzene is provided for reference.

Table 4: Toxicological and Ecotoxicological Data for 1,4-Dimethoxy-2-nitrobenzene

| Endpoint | Species | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | 2220 mg/kg bw | [7] |

| Toxicity to Fish (LC50) | Danio rerio (96h) | 40.8 mg/L | [7] |

| Toxicity to Microorganisms (EC50) | Activated sludge (3h) | > 1000 mg/L | [7] |

Signaling Pathways and Experimental Workflows

The primary safety concern with nitroaromatic compounds is their potential for metabolic activation to toxic intermediates. The bioreduction of the nitro group can lead to the formation of reactive species that can cause cellular damage.

Caption: Safe Handling Workflow for this compound.

References

- 1. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 51792-85-9: this compound [cymitquimica.com]

- 5. This compound | CAS 51792-85-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound | C20H17NO4 | CID 350342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

Methodological & Application

synthesis of 2-amino-1,4-dibenzyloxybenzene from 1,4-Dibenzyloxy-2-nitrobenzene

Application Notes: Synthesis of 2-amino-1,4-dibenzyloxybenzene

Abstract

This document provides detailed experimental protocols for the synthesis of 2-amino-1,4-dibenzyloxybenzene, a valuable amine intermediate in the development of pharmaceuticals and other fine chemicals. The primary method described is the reduction of the nitro group in the precursor, 1,4-dibenzyloxy-2-nitrobenzene. Two robust protocols are presented: catalytic hydrogenation using palladium on carbon (Pd/C), which is the preferred method for its high efficiency and clean conversion, and an alternative method using tin(II) chloride (SnCl₂) for instances where catalytic hydrogenation may not be suitable.[1][2] These methods are chosen for their reliability and compatibility with the benzyloxy protecting groups.

Introduction

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The target molecule, 2-amino-1,4-dibenzyloxybenzene, serves as a key building block for more complex structures, particularly in medicinal chemistry where substituted anilines are common pharmacophores. The selection of a reduction method is critical to ensure the selective conversion of the nitro group while preserving the acid-sensitive benzyl ether protecting groups. The protocols herein are designed for high-yield, scalable, and safe synthesis in a laboratory setting.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of this compound to 2-amino-1,4-dibenzyloxybenzene.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation (Preferred Method)

Catalytic hydrogenation is a highly effective and clean method for the reduction of nitroarenes. This procedure utilizes 10% palladium on carbon as the catalyst under a hydrogen atmosphere.[3]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C, ~50% wet)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Diatomaceous earth (Celite®)

-

Round-bottom flask (two-neck)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel or Celite pad in a sintered funnel)

-

Rotary evaporator

Procedure:

-

In a two-neck round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approx. 15-20 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst (5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask, and attach a hydrogen-filled balloon to one neck via a stopcock.

-

Evacuate the flask with a vacuum pump and then backfill with hydrogen from the balloon. Repeat this purge-fill cycle 3-4 times to ensure an inert atmosphere is replaced by hydrogen.[4]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

-

Upon completion, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric when dry and should be handled with care, preferably kept wet.[4]

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-amino-1,4-dibenzyloxybenzene.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.

Protocol 2: Reduction with Tin(II) Chloride (Alternative Method)

Reduction using tin(II) chloride dihydrate is a classic and effective alternative, particularly when catalytic hydrogenation is not feasible.[2][5] This method is tolerant of various functional groups but requires a more extensive workup to remove tin byproducts.[1][6]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq) and ethanol (20 mL per gram of substrate).

-

Add tin(II) chloride dihydrate (4-5 eq) to the mixture.[2]

-

If the reaction is slow, a small amount of concentrated HCl can be added, and the mixture can be heated to 50-70°C.[2]

-

Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Redissolve the residue in ethyl acetate. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution or 2M NaOH until the solution is basic (pH > 8). This will precipitate tin salts as tin oxides.

-

Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by recrystallization or column chromatography as needed.

Data Presentation

Table 1: Representative Reaction Parameters

| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Tin(II) Chloride Reduction |

| Substrate | This compound | This compound |

| Primary Reagent | H₂ (1 atm) | SnCl₂·2H₂O (4-5 eq) |

| Catalyst/Promoter | 10% Pd/C (0.05-0.10 w/w) | Concentrated HCl (catalytic) |

| Solvent | Ethanol or Ethyl Acetate | Ethanol |

| Temperature | Room Temperature | 50-70°C |

| Typical Reaction Time | 2-6 hours | 1-4 hours |

| Typical Yield | >90% | 80-95% |

Table 2: Expected Characterization Data for 2-amino-1,4-dibenzyloxybenzene

| Property | Data |

| Molecular Formula | C₂₀H₁₉NO₂ |

| Molecular Weight | 317.38 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | δ ~ 7.45-7.25 (m, 10H, Ar-H), 6.80-6.60 (m, 3H, Ar-H), 5.05 (s, 2H, OCH₂), 5.00 (s, 2H, OCH₂), 3.80 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ ~ 145.1, 142.5, 137.4, 137.2, 132.0, 128.6, 128.5, 128.0, 127.8, 127.3, 127.2, 118.5, 115.0, 113.8, 71.5, 70.8 |

| Mass Spec (ESI-MS) | m/z 318.14 [M+H]⁺ |

| Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and instrument. |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-amino-1,4-dibenzyloxybenzene via catalytic hydrogenation.

Chemical Transformation Diagram

Caption: The key chemical transformation from a nitro- to an amino-functionalized benzene derivative.

References

Application Notes and Protocols for the Catalytic Reduction of 1,4-Dibenzyloxy-2-nitrobenzene to its Aniline Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. These anilines serve as crucial intermediates for a vast array of bioactive molecules, including active pharmaceutical ingredients (APIs). The compound 1,4-Dibenzyloxy-2-nitrobenzene is a key precursor for the synthesis of 2,5-dibenzyloxyaniline, a valuable building block in medicinal chemistry. The selective reduction of the nitro group in the presence of other functional groups, such as benzyl ethers, is of paramount importance.

Among the various methods available for this transformation, catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and highly efficient technique. This method offers several advantages, including high yields, mild reaction conditions, and the ease of catalyst separation from the reaction mixture. This document provides detailed application notes and experimental protocols for the catalytic reduction of this compound, focusing on the use of Pd/C with different hydrogen sources.

Reaction Mechanism

The catalytic reduction of a nitroaromatic compound over a palladium catalyst generally follows the Haber-Lukashevich mechanism. This pathway involves the sequential reduction of the nitro group to the corresponding amine through nitroso and hydroxylamine intermediates.

Caption: Generalized reaction pathway for the catalytic reduction of this compound.

Data Presentation

The following table summarizes the quantitative data for the catalytic reduction of this compound to 2,5-dibenzyloxyaniline under various experimental conditions.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure/Equivalents | Reaction Time (h) | Yield (%) |

| 10% Pd/C | H₂ | Ethanol | 25 | 1 atm | 4 | >95 |

| 5% Pd/C | H₂ | Ethyl Acetate | 25 | 50 psi | 3 | 98 |

| 10% Pd/C | Ammonium Formate | Methanol | 60 | 5 eq. | 2 | 92 |

| 10% Pd/C | Hydrazine Hydrate | Ethanol | 78 | 3 eq. | 1.5 | 96 |

Experimental Protocols

The following protocols provide detailed methodologies for the catalytic reduction of this compound.

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes the reduction using hydrogen gas with a palladium on carbon catalyst.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Standard laboratory glassware

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq.) in ethanol (10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

-

Inerting the System: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove any oxygen.

-

Hydrogenation: Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times. For a balloon setup, inflate a balloon with hydrogen and attach it to the reaction flask. For a pressure reactor, pressurize to the desired pressure (e.g., 50 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2,5-dibenzyloxyaniline.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Experimental workflow for catalytic hydrogenation using hydrogen gas.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This protocol utilizes ammonium formate as a hydrogen donor in a transfer hydrogenation reaction.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ammonium Formate (NH₄HCO₂)

-

Methanol

-

Filter aid (e.g., Celite®)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.) and methanol (15-25 mL per gram of substrate).

-

Reagent Addition: Add ammonium formate (5.0 eq.) to the mixture.

-

Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 60-65°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify as described in Protocol 1.

Safety Precautions

-

Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in a well-ventilated fume hood and preferably under an inert atmosphere.

-

Hydrogen Gas: Hydrogen gas is highly flammable. Ensure all connections in the hydrogenation apparatus are secure and perform the reaction in a well-ventilated area, away from ignition sources.

-

Pressure Reactions: When using a pressure reactor, ensure it is properly maintained and operated by trained personnel. Do not exceed the recommended pressure for the vessel.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

Application Notes and Protocols: Deprotection of Benzyl Ethers in 1,4-Dibenzyloxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals